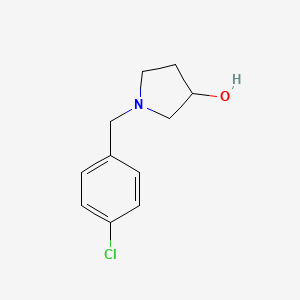

1-(4-Chlorobenzyl)pyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBPYTSZAGPUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chlorobenzyl)pyrrolidin-3-ol: Properties, Synthesis, and Characterization

Executive Summary

1-(4-Chlorobenzyl)pyrrolidin-3-ol is a substituted pyrrolidine derivative that serves as a versatile bifunctional building block in synthetic organic chemistry. Possessing a nucleophilic tertiary amine and a secondary alcohol, this scaffold is primed for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of a 4-chlorobenzyl group provides steric bulk, modulates basicity, and offers a site for further aromatic chemistry. This guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthetic protocol, robust analytical characterization methods, and a discussion of the reactivity and potential applications of this compound for researchers and professionals in drug development.

Physicochemical and Basic Properties

The defining characteristics of this compound stem from its core structure: a five-membered saturated nitrogen heterocycle (pyrrolidine), substituted at the nitrogen with a 4-chlorobenzyl group and at the 3-position with a hydroxyl group. These features dictate its solubility, reactivity, and, critically, its basicity.

Core Physicochemical Data

The majority of publicly available data for this compound is computationally predicted. Experimental validation is recommended for mission-critical applications.

| Property | Value | Source |

| CAS Number | 415946-61-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₄ClNO | [Calculated] |

| Molecular Weight | 211.69 g/mol | [Calculated] |

| Boiling Point | 321.4 ± 32.0 °C (at 760 mmHg) | Predicted |

| Density | 1.267 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol/Water) | 1.39 | Predicted |

| pKa (Alcohol) | 14.79 ± 0.20 | Predicted |

| pKaH (Conj. Acid) | ~10.0 - 10.5 | Estimated |

| Storage Temp. | 2-8°C | Recommended |

Analysis of Basicity

The primary basic character of this compound is conferred by the lone pair of electrons on the pyrrolidine nitrogen atom. The predicted pKa of ~14.8 refers to the acidity of the hydroxyl proton and is not indicative of the compound's basicity. A more relevant metric is the pKa of the conjugate acid (pKaH), which quantifies the equilibrium of the protonated amine.

While no experimental pKaH for this specific molecule is documented, a reliable estimate can be derived from analogous structures. For example, the experimental pKaH of α-Benzylpyrrolidine is 10.36. The 4-chloro substituent on the benzyl group in the title compound exerts a weak electron-withdrawing inductive effect (-I), which is expected to slightly decrease the electron density on the nitrogen atom, thereby making it a slightly weaker base. Therefore, the pKaH of this compound is estimated to be in the range of 10.0-10.5 . This makes it a moderately strong organic base, capable of being protonated under typical physiological or mildly acidic conditions.

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via one-pot reductive amination. This method is superior to direct N-alkylation as it avoids the potential for quaternization of the amine and often proceeds under milder conditions with higher yields. The causality behind this choice is the selective reactivity of sodium triacetoxyborohydride (STAB), which reduces the transiently formed iminium ion much faster than it reduces the starting aldehyde.

Reductive Amination Workflow

Caption: Reductive Amination Workflow for Synthesis.

Step-by-Step Experimental Methodology

Materials:

-

3-Pyrrolidinol (1.0 eq)

-

4-Chlorobenzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (approx. 10 mL per mmol of 3-pyrrolidinol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Eluent for chromatography (e.g., gradient of 0-10% Methanol in DCM)

Procedure:

-

Imine Formation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-pyrrolidinol (1.0 eq) and anhydrous DCM. Stir until dissolved. Add 4-chlorobenzaldehyde (1.05 eq) and stir the resulting solution at room temperature for 30-60 minutes. The formation of the iminium intermediate is a critical equilibrium step before reduction.

-

Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and gas evolution. The reaction is then stirred at room temperature for 12-24 hours.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of 0% to 10% methanol in dichloromethane) to afford this compound as a pure solid or oil.

Analytical Characterization

A self-validating analytical workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Characterization Workflow Diagram

Caption: Quality Control (QC) Workflow for Product Validation.

Predicted Spectroscopic Signatures

In the absence of published experimental spectra, the following signatures can be predicted based on the molecular structure. These predictions serve as a benchmark for experimental verification.

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.30 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the chlorobenzyl group (AA'BB' system).

-

δ ~7.25 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons meta to the chlorobenzyl group (AA'BB' system).

-

δ ~4.30 ppm (m, 1H): Methine proton at C3, bearing the hydroxyl group (H-3).

-

δ ~3.60 ppm (s, 2H): Benzylic methylene protons (Ar-CH₂-N).

-

δ ~2.80-3.00 ppm (m, 2H): Methylene protons at C5 (H-5).

-

δ ~2.50-2.70 ppm (m, 2H): Methylene protons at C2 (H-2).

-

δ ~1.90-2.10 ppm (m, 2H): Methylene protons at C4 (H-4).

-

δ (variable, br s, 1H): Hydroxyl proton (-OH).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~136-138 ppm: Aromatic quaternary carbon attached to the CH₂ group.

-

δ ~132-134 ppm: Aromatic quaternary carbon bearing the chlorine atom.

-

δ ~130-131 ppm: Aromatic CH carbons ortho to the CH₂ group.

-

δ ~128-129 ppm: Aromatic CH carbons meta to the CH₂ group.

-

δ ~68-70 ppm: Methine carbon at C3 (-CHOH).

-

δ ~60-62 ppm: Benzylic methylene carbon (Ar-CH₂).

-

δ ~58-60 ppm: Methylene carbon at C2.

-

δ ~52-54 ppm: Methylene carbon at C5.

-

δ ~34-36 ppm: Methylene carbon at C4.

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 212.0837 (for C₁₁H₁₅³⁵ClNO⁺).

-

Key Fragmentation Ion: A prominent peak at m/z 125.03, corresponding to the tropylium-like cation [C₇H₆Cl]⁺ formed by the cleavage of the benzylic C-N bond. This is a highly characteristic fragment for N-benzyl compounds.

Reactivity, Stability, and Applications

This compound is a stable compound under standard laboratory conditions but should be stored at 2-8°C to prevent potential long-term degradation. Its utility as a synthetic intermediate is derived from the orthogonal reactivity of its two functional groups.

-

The Tertiary Amine: As a moderately strong base, the nitrogen can act as a proton scavenger or a nucleophilic catalyst in certain reactions. It is not available for further alkylation without forming a quaternary salt.

-

The Secondary Alcohol: The hydroxyl group can be readily functionalized. It can be oxidized to the corresponding ketone (1-(4-chlorobenzyl)pyrrolidin-3-one), a key precursor for further derivatization at the C3 position. It can also undergo esterification, etherification, or be used as a nucleophile in substitution reactions.

While not widely cited as an intermediate for a specific blockbuster drug, its structure is emblematic of scaffolds used in the discovery of agents targeting the central nervous system (CNS). The pyrrolidine ring is a common feature in many biologically active compounds. The N-benzyl group is often used to explore binding pockets in receptors and enzymes, and the 3-hydroxyl group provides a key hydrogen bonding feature. This compound is therefore a valuable tool for building libraries of diverse molecules for high-throughput screening in drug discovery campaigns.

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

An In-Depth Technical Guide to 1-(4-Chlorobenzyl)pyrrolidin-3-ol: Structure, Synthesis, and Analysis

This document provides a comprehensive technical overview of 1-(4-chlorobenzyl)pyrrolidin-3-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine ring is a foundational scaffold in numerous FDA-approved drugs and natural products, prized for its three-dimensional structure which allows for effective exploration of biological target space.[1][2][3] This guide delves into the molecule's specific structural attributes, outlines a robust synthetic protocol, and details the analytical methodologies required for its characterization and quality control, providing field-proven insights for its practical application in a research setting.

Molecular Profile and Physicochemical Properties

This compound (CAS No: 415946-61-1) is a disubstituted pyrrolidine derivative.[4][5] Its structure incorporates three key pharmacophoric elements: a saturated nitrogen-containing heterocycle (the pyrrolidine ring), a halogenated aromatic system (the 4-chlorobenzyl group), and a secondary alcohol (the 3-ol group). This combination of features offers multiple points for further chemical modification, making it a versatile building block for constructing libraries of novel compounds. The chlorine atom, for instance, can modulate electronic properties and metabolic stability, while the hydroxyl group provides a handle for esterification or etherification and can act as a hydrogen bond donor in interactions with biological targets.

Caption: Chemical structure of this compound.

The key physicochemical properties of the molecule are summarized below. These parameters are critical for predicting its behavior in various experimental conditions, from reaction solvents to biological assays.

| Property | Value | Source |

| CAS Number | 415946-61-1 | [4][6] |

| Molecular Formula | C₁₁H₁₄ClNO | [4][5][6] |

| Molecular Weight | 211.69 g/mol | [5][6] |

| Boiling Point | 321.4 ± 32.0 °C (Predicted) | [4][5] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| pKa | 14.79 ± 0.20 (Predicted) | [5] |

| LogP | 1.39 | [4] |

Synthesis and Purification

A robust and common method for preparing N-substituted pyrrolidines is through the N-alkylation of the parent heterocycle. This approach is chosen for its reliability, the commercial availability of starting materials, and the straightforward nature of the reaction and subsequent purification.

The proposed synthesis involves the nucleophilic substitution reaction between 3-hydroxypyrrolidine and 4-chlorobenzyl chloride. The pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. A non-nucleophilic base, such as potassium carbonate, is essential to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with it.

Caption: Workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxypyrrolidine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring, add 4-chlorobenzyl chloride (1.05 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane) until the starting material (3-hydroxypyrrolidine) is consumed.

-

Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford this compound as a pure solid or oil.

Structural Elucidation and Purity Analysis

A multi-technique analytical approach is non-negotiable for the unambiguous confirmation of the chemical structure and the rigorous assessment of purity. This ensures the material's identity and quality, which is paramount for its use in subsequent research, particularly in a drug development context where impurities can confound biological data.

Caption: Integrated workflow for comprehensive analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorobenzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ protons, and a series of multiplets for the non-equivalent protons on the pyrrolidine ring, in addition to a signal for the hydroxyl proton.[7][8][9]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms. Diagnostic signals include those for the four distinct aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidin-3-ol core.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Interpretation: Integrate the proton signals and assign all peaks to their corresponding protons and carbons in the structure based on chemical shift, multiplicity, and integration values.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide evidence of its elemental composition through high-resolution measurements.

-

Expected Ion: Using electrospray ionization in positive mode (ESI+), the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 212.69.

-

Fragmentation: Tandem MS (MS/MS) experiments would likely show a characteristic fragmentation pattern, such as the loss of the 4-chlorobenzyl group, providing further structural confirmation.[10][11]

Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the solution directly into an ESI-MS system or analyze via LC-MS.

-

Data Verification: Confirm the presence of the [M+H]⁺ ion corresponding to the calculated molecular weight of C₁₁H₁₄ClNO.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds.[12][13] A well-developed HPLC method must be able to separate the main compound from any potential impurities, such as unreacted starting materials or reaction byproducts.

Protocol: Reversed-Phase HPLC for Purity Assessment

-

System: An HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Sample Preparation: Prepare a sample solution at a concentration of 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Injection Volume: 10 µL.

-

System Suitability: Before analysis, perform replicate injections of a standard to ensure system precision (e.g., <2% RSD for peak area and retention time).

-

Analysis: Inject the sample and integrate all peaks. Purity is reported as the area of the main peak relative to the total area of all peaks detected. A purity level of >95% is typically required for research applications.

Significance and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for drug discovery.[14] The pyrrolidine ring is not merely a linker; its non-planar, sp³-hybridized nature provides a three-dimensional architecture that can lead to improved target selectivity and better physicochemical properties compared to flat, aromatic systems.[2][3]

This molecule serves as an excellent starting point for generating a library of analogues for structure-activity relationship (SAR) studies. The three key regions of the molecule—the pyrrolidine nitrogen, the hydroxyl group, and the aromatic ring—can be independently modified.

Caption: Use of the title compound as a scaffold for generating diverse chemical libraries.

-

Nitrogen (R1): The 4-chlorobenzyl group can be replaced with a wide variety of other substituents via different synthetic routes to explore interactions with specific pockets in a target protein.

-

Hydroxyl Group (R2): This group can be converted into ethers, esters, or even amines to probe different hydrogen bonding interactions or to attach larger functional groups.

-

Aromatic Ring (R3): The electronics and sterics of the aromatic ring can be fine-tuned by changing the substituent from chloro to other groups (e.g., fluoro, methoxy, trifluoromethyl) to optimize binding affinity and ADME properties.

Given the prevalence of the pyrrolidine core in compounds targeting the central nervous system, ion channels, and enzymes, this scaffold is a high-potential starting point for projects in areas such as oncology, virology, and neurodegenerative diseases.[1][15]

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 415946-61-1 [amp.chemicalbook.com]

- 6. This compound | 415946-61-1 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 4-Chlorobenzyl alcohol(873-76-7) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

- 11. researchgate.net [researchgate.net]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Chlorobenzyl)pyrrolidin-3-ol: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorobenzyl)pyrrolidin-3-ol, a pivotal heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and established synthesis protocols, offering insights into the rationale behind experimental choices. Furthermore, this guide explores the compound's significant role as a versatile intermediate in the development of novel therapeutics, underscored by its presence in various patented chemical scaffolds. Safety protocols and handling considerations are also discussed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and highly valued scaffold in the realm of medicinal chemistry.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a critical factor in achieving specific and high-affinity interactions with biological targets.[1] The pyrrolidine nucleus is a cornerstone in the structure of numerous natural products, alkaloids, and synthetic drugs, demonstrating a wide array of biological activities.[2] this compound, in particular, has emerged as a key intermediate, combining the conformational flexibility of the pyrrolidinol core with the electronic and steric properties of the 4-chlorobenzyl group. This strategic combination makes it a valuable precursor for creating diverse libraries of compounds aimed at various therapeutic targets.

Chemical Identity and Physicochemical Properties

Molecular Formula: C₁₁H₁₄ClNO[3][4]

Molecular Weight: 211.69 g/mol [4]

IUPAC Name: 1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol

Synonyms: 1-(4-Chlorobenzyl)-3-pyrrolidinol, 1-(4-Chloro-benzyl)-pyrrolidin-3-ol[3]

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Boiling Point | 321.4 ± 32.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 148.2 ± 25.1 °C | [3] |

| Refractive Index | 1.607 | [3] |

| LogP | 1.39 | [3] |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is typically achieved through the N-alkylation of pyrrolidin-3-ol. This nucleophilic substitution reaction is a robust and well-established method for the formation of N-substituted pyrrolidines.

Reaction Rationale and Mechanistic Considerations

The core of the synthesis is the reaction between the secondary amine of pyrrolidin-3-ol and an alkylating agent, in this case, 4-chlorobenzyl chloride. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The presence of a base is crucial to deprotonate the pyrrolidine nitrogen, thereby increasing its nucleophilicity and driving the reaction forward. The choice of base and solvent can significantly impact the reaction yield and purity of the final product.

Experimental Protocol: N-Alkylation of Pyrrolidin-3-ol

This protocol is a representative method for the synthesis of this compound.

Materials:

-

Pyrrolidin-3-ol

-

4-Chlorobenzyl chloride[5]

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or another appropriate polar aprotic solvent

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of pyrrolidin-3-ol (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5-2.0 equivalents).

-

Stir the suspension at room temperature for 15-30 minutes to ensure proper mixing and activation of the base.

-

Slowly add a solution of 4-chlorobenzyl chloride (1.0-1.1 equivalents) in acetonitrile to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine-3-ol core provides a scaffold that can be further functionalized, while the 4-chlorobenzyl moiety can engage in various interactions with biological targets, including hydrophobic and halogen bonding.

A Precursor to Biologically Active Compounds

The literature suggests that N-benzylpyrrolidine derivatives are being investigated for a range of therapeutic areas:

-

Neurodegenerative Diseases: N-benzylpyrrolidine derivatives have been designed and evaluated as multi-target agents for the treatment of Alzheimer's disease, showing inhibitory activity against cholinesterases and β-secretase-1.[6]

-

Oncology: The pyrrolidine scaffold is present in numerous anticancer agents, and derivatives of 1-benzyl-pyrrolidin-3-ol have been explored for their cytotoxic and apoptotic effects on cancer cell lines.

-

Infectious Diseases: Pyrrolidine-containing compounds have shown promise as antibacterial and antifungal agents.[7]

The versatility of this compound allows for its incorporation into a wide variety of molecular architectures, making it a key intermediate in the generation of compound libraries for high-throughput screening and lead optimization.

Caption: Therapeutic areas for derivatives of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using standard analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Representative NMR Data

¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.30 | d | 2H, Aromatic protons ortho to -CH₂- |

| ~ 7.25 | d | 2H, Aromatic protons meta to -CH₂- |

| ~ 4.30 | m | 1H, -CH(OH)- |

| ~ 3.60 | s | 2H, -CH₂-Ar |

| ~ 2.80 - 2.30 | m | 4H, Pyrrolidine ring protons |

| ~ 2.00 | m | 2H, Pyrrolidine ring protons |

| ~ 1.80 | br s | 1H, -OH |

¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 137 | Aromatic quaternary carbon |

| ~ 133 | Aromatic quaternary carbon (-Cl) |

| ~ 130 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 70 | -CH(OH)- |

| ~ 60 | -CH₂-Ar |

| ~ 58 | Pyrrolidine CH₂ |

| ~ 50 | Pyrrolidine CH₂ |

| ~ 35 | Pyrrolidine CH₂ |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Toxicity Profile:

Specific in-vivo acute toxicity data for this compound is not extensively published. However, N-benzylpyrrolidine derivatives are generally considered to be harmful if swallowed and may cause skin and eye irritation. It is prudent to handle this compound with care and to consult the material safety data sheet (MSDS) provided by the supplier for detailed information.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the pursuit of novel medicines. Its straightforward synthesis, coupled with its versatile chemical nature, makes it an invaluable tool for medicinal chemists. As research continues to uncover new biological targets and disease pathways, the demand for such well-characterized and strategically designed building blocks will undoubtedly grow, further solidifying the role of this compound in the future of drug discovery.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US20240092787A1 - Pharmaceutical process and intermediates - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-Chlorobenzyl)pyrrolidin-3-ol: Properties, Synthesis, and Applications in Drug Discovery

An In-depth Technical Guide to 1-(4-Chlorobenzyl)pyrrolidin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and its presence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] This guide focuses on this compound, a substituted pyrrolidine derivative that serves as a valuable building block in the synthesis of novel chemical entities for drug discovery. By combining the privileged pyrrolidine core with the frequently utilized 4-chlorobenzyl moiety, this compound offers a strategic starting point for developing compound libraries aimed at diverse biological targets. This document provides a comprehensive overview of its chemical properties, a detailed synthetic protocol and characterization strategy, its role in medicinal chemistry, and essential safety information.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine derivative characterized by a pyrrolidin-3-ol core N-substituted with a 4-chlorobenzyl group. Its precise molecular identity and key physicochemical properties are crucial for its application in synthetic chemistry and are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ClNO | [4][5][6] |

| Molecular Weight | 211.69 g/mol | [5][6] |

| CAS Number | 415946-61-1 | [4][5] |

| Synonyms | 1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol, 1-(4-Chloro-benzyl)-pyrrolidin-3-ol | [4][5] |

| Boiling Point | 321.4 ± 32.0 °C (Predicted) | [4][5] |

| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 148.2 ± 25.1 °C | [4] |

| pKa | 14.79 ± 0.20 (Predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis, Purification, and Characterization

The synthesis of this compound is most commonly achieved via a standard nucleophilic substitution reaction. This approach is favored for its reliability and scalability.

Synthetic Pathway: N-Alkylation

The primary synthetic route involves the N-alkylation of pyrrolidin-3-ol with 4-chlorobenzyl chloride. In this reaction, the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The presence of a mild base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Synthetic pathway for this compound via N-alkylation.

Detailed Experimental Protocol

This protocol describes a self-validating system where the final product is purified and characterized to confirm its identity and purity.

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrolidin-3-ol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a suitable solvent such as acetonitrile (ACN) to form a slurry.

-

Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the nucleophilic substitution. Potassium carbonate is a cost-effective and sufficiently strong base to scavenge the HCl generated during the reaction.

-

-

Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1 eq.) to the stirring mixture.

-

Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable pyrrolidin-3-ol starting material.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C for ACN) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash with water (2x) followed by brine (1x). This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or solid.

-

Purification: Purify the crude material using flash column chromatography on silica gel, typically with a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure this compound.

Structural Characterization

The identity and purity of the final compound must be confirmed by standard analytical methods:

-

¹H NMR (Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons of the chlorobenzyl group (typically two doublets in the 7.2-7.4 ppm range), a singlet for the benzylic methylene (-CH₂-) protons, and multiplets for the protons on the pyrrolidine ring.

-

¹³C NMR: The spectrum will confirm the presence of all 11 unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of 211.69.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching of the amine.

Role in Medicinal Chemistry and Drug Development

The value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules with potential therapeutic applications.

-

Privileged Scaffold: The pyrrolidine ring is considered a "privileged scaffold" because it is a core component of many compounds with high biological activity.[1][3] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, which is often crucial for potent and selective binding to biological targets.[1]

-

Vector for Diversification: The hydroxyl group at the 3-position provides a reactive handle for further functionalization. It can be used to introduce new pharmacophores through esterification, etherification, or conversion to other functional groups, enabling the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.

-

Bioactive Moiety: The 4-chlorobenzyl group is a common substituent in many active pharmaceutical ingredients (APIs). The chlorine atom can participate in halogen bonding and modulate the lipophilicity and metabolic stability of the final compound.[3]

The use of this building block in a typical drug discovery workflow allows for the systematic exploration of chemical space to identify lead compounds.

Caption: Drug discovery workflow utilizing a versatile building block.

Safety and Handling

Based on available data, this compound should be handled with appropriate care in a laboratory setting.[5]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place, as recommended at 2-8°C.[5]

-

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its defined molecular structure and physicochemical properties, combined with the strategic placement of functional groups, make it an important tool for researchers in drug discovery and medicinal chemistry. The ability to leverage both the privileged pyrrolidine scaffold and the reactive hydroxyl group allows for the efficient generation of diverse molecular architectures, accelerating the identification and optimization of novel therapeutic agents.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 415946-61-1 [amp.chemicalbook.com]

- 6. This compound | 415946-61-1 [chemicalbook.com]

1-(4-Chlorobenzyl)pyrrolidin-3-ol synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorobenzyl)pyrrolidin-3-ol

Abstract

This guide provides a comprehensive technical overview of the primary synthetic pathways for producing this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key structural motif in numerous biologically active compounds, and its functionalization is of paramount importance to researchers in the field.[1][2][3][4] This document, written from the perspective of a Senior Application Scientist, delves into two robust and widely applicable synthetic strategies: Reductive Amination and Direct N-Alkylation. The narrative focuses on the underlying chemical principles, the rationale behind procedural choices, and detailed, field-proven experimental protocols. By synthesizing theoretical mechanisms with practical application, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to efficiently and reliably synthesize this target compound.

Physicochemical Properties and Structural Information

A foundational understanding of a target molecule's properties is critical before embarking on its synthesis. This compound is an organic compound featuring a pyrrolidine ring N-substituted with a 4-chlorobenzyl group and a hydroxyl group at the 3-position.

| Property | Value | Source(s) |

| CAS Number | 415946-61-1 | [5][6] |

| Molecular Formula | C₁₁H₁₄ClNO | [5][7] |

| Molecular Weight | 211.69 g/mol | [5][7] |

| Predicted Boiling Point | 321.4 ± 32.0 °C | [5][6] |

| Predicted Density | 1.267 ± 0.06 g/cm³ | [5] |

| Storage Temperature | 2-8°C | [5] |

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge by disconnecting the target molecule into readily available starting materials. The primary disconnections for this compound sever the benzylic C-N bond, identifying two principal synthetic routes.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two convergent pathways originating from Pyrrolidin-3-ol [8] and a suitable C7 electrophile derived from 4-chlorotoluene .

Synthesis Pathway I: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis, valued for its high efficiency, selectivity, and operational simplicity.[9] It is often the preferred method as it elegantly avoids the over-alkylation issues that can plague direct alkylation strategies.[10][11] The process occurs in a one-pot fashion, proceeding through the in-situ formation and subsequent reduction of an iminium ion intermediate.

Mechanistic Overview & Rationale

The reaction is a two-stage process:

-

Iminium Ion Formation: The nucleophilic nitrogen of pyrrolidin-3-ol attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.[12] This is typically acid-catalyzed and is followed by dehydration to form a transient iminium ion.

-

Reduction: A hydride reducing agent, chosen for its selectivity, reduces the iminium ion to the final secondary amine product.

The key to a successful reductive amination is the choice of reducing agent. The ideal reagent should reduce the protonated iminium ion much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this purpose due to its mild nature and tolerance for slightly acidic conditions, which favor iminium formation.[11] Unlike sodium cyanoborohydride (NaBH₃CN), it does not pose the risk of generating toxic hydrogen cyanide gas.[11][13]

Caption: Reductive amination pathway overview.

Detailed Experimental Protocol

-

Objective: To synthesize this compound via reductive amination.

-

Materials:

-

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrrolidin-3-ol (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq).

-

Dissolve the starting materials in anhydrous DCM (or DCE).

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A small amount of acetic acid can be added to catalyze this step, though it is often unnecessary.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

-

Synthesis Pathway II: Direct N-Alkylation

Direct N-alkylation is a classical and straightforward method for forming C-N bonds via a nucleophilic substitution (SN2) reaction. This pathway involves the reaction of the secondary amine (pyrrolidin-3-ol) with an appropriate alkylating agent, such as 4-chlorobenzyl chloride.

Mechanistic Overview & Rationale

The lone pair of electrons on the nitrogen atom of pyrrolidin-3-ol acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This concerted SN2 displacement of the chloride leaving group forms the desired C-N bond. A key requirement for this reaction is the presence of a non-nucleophilic base. The base serves to "scavenge" the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine nucleophile. Common choices for the base include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

Caption: Direct N-alkylation pathway overview.

Detailed Experimental Protocol

-

Objective: To synthesize this compound via direct N-alkylation.

-

Materials:

-

Pyrrolidin-3-ol (1.0 eq)

-

4-Chlorobenzyl chloride (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Potassium Iodide (KI) (catalytic, optional)

-

-

Procedure:

-

To a round-bottom flask, add pyrrolidin-3-ol (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and a catalytic amount of KI (optional, to facilitate the reaction via in-situ formation of the more reactive iodide).

-

Add anhydrous ACN (or DMF) as the solvent and stir the suspension.

-

Add 4-chlorobenzyl chloride (1.0 eq) to the mixture, either neat or as a solution in the reaction solvent.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS. The reaction typically takes 6-24 hours.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water to remove any remaining salts or DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude material by flash column chromatography to afford the final product.

-

Comparative Analysis of Pathways

Both described pathways are effective for the synthesis of this compound. The choice of method often depends on available starting materials, scale, and desired purity profile.

| Feature | Reductive Amination | Direct N-Alkylation |

| Starting Materials | Pyrrolidin-3-ol, 4-chlorobenzaldehyde | Pyrrolidin-3-ol, 4-chlorobenzyl chloride |

| Key Reagents | Mild hydride reductants (e.g., NaBH(OAc)₃) | Inorganic or organic base (e.g., K₂CO₃) |

| Reaction Conditions | Typically mild (room temperature) | Often requires heating |

| Primary Advantage | High selectivity, avoids over-alkylation | Atom economical, straightforward setup |

| Potential Drawback | Stoichiometric use of hydride reagent | Potential for quaternary salt formation (side product) |

| Workup | Requires aqueous quench and extraction | Requires filtration of salts |

Safety and Handling

-

4-Chlorobenzaldehyde: Irritant to skin, eyes, and mucous membranes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[15]

-

Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas. It is a moisture-sensitive reagent. Handle under an inert atmosphere where possible and avoid contact with strong acids.

-

4-Chlorobenzyl chloride: A lachrymator and corrosive. It is an alkylating agent and should be handled with extreme care in a fume hood.

-

Solvents (DCM, ACN, DMF): All organic solvents should be handled in a fume hood. Refer to their specific Safety Data Sheets (SDS) for detailed handling information.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 415946-61-1 [amp.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 415946-61-1 [chemicalbook.com]

- 8. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Guide to the Spectroscopic Characterization of 1-(4-Chlorobenzyl)pyrrolidin-3-ol

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the synthetic building block, 1-(4-Chlorobenzyl)pyrrolidin-3-ol (CAS: 415946-61-1; Molecular Formula: C₁₁H₁₄ClNO; Molecular Weight: 211.69 g/mol ).[1][2] While a complete set of publicly available, experimentally-derived spectra for this specific compound is not consolidated, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable, predictive spectroscopic profile. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a robust framework for the structural verification and quality control of this and related compounds. The methodologies and interpretations presented herein are designed to be self-validating, emphasizing the causality behind spectral features and grounding claims in established scientific literature.

Introduction and Molecular Structure

This compound is a bifunctional organic molecule featuring a saturated N-heterocyclic alcohol (pyrrolidin-3-ol) and a halogenated aromatic moiety (4-chlorobenzyl). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, valued for its three-dimensional character and its ability to serve as a versatile synthetic handle.[3] Spectroscopic analysis is non-negotiable for confirming the identity, purity, and structural integrity of such compounds following synthesis. This guide will systematically deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The molecule's structure is composed of three key regions, each contributing distinct spectroscopic signatures:

-

The 1,4-disubstituted (para) chlorophenyl ring .

-

The benzylic methylene bridge (-CH₂-).

-

The pyrrolidin-3-ol ring , which contains a tertiary amine, a secondary alcohol, and a stereocenter at the C3 position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the exchangeable -OH proton, whereas it may be broadened or exchanged in CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) over a spectral width of 0-220 ppm. A longer acquisition time (hundreds or thousands of scans) is typically required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum is predicted to show distinct signals for the aromatic, benzylic, and pyrrolidine ring protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| ~ 7.30 | d, J ≈ 8.4 Hz | 2H | Aromatic (CH -CCl) | These two protons are ortho to the chlorine atom. They appear as a clean doublet due to coupling with their meta neighbors. The observed chemical shift is consistent with a p-chlorobenzyl moiety.[4] |

| ~ 7.25 | d, J ≈ 8.4 Hz | 2H | Aromatic (CH -C-CH₂) | These two protons are ortho to the benzyl group. They form the other half of the classic AA'BB' system of a 1,4-disubstituted ring, appearing as a doublet coupled to their ortho neighbors. |

| ~ 4.1 - 4.3 | m | 1H | Pyrrolidine CH -OH | This proton is deshielded by the adjacent electronegative oxygen atom, shifting it significantly downfield. It will appear as a multiplet due to coupling with the neighboring protons on C2 and C4. |

| ~ 3.65 | s | 2H | Benzylic Ar-CH₂ -N | The benzylic protons are deshielded by both the aromatic ring and the nitrogen atom. They are expected to be chemically equivalent and appear as a sharp singlet, as there are no adjacent protons for coupling. |

| ~ 2.8 - 3.2 | m | 2H | Pyrrolidine N-CH₂ (C2/C5) | These protons are adjacent to the nitrogen. The presence of the stereocenter at C3 makes these protons diastereotopic, leading to complex splitting patterns (multiplets). |

| ~ 2.4 - 2.8 | m | 2H | Pyrrolidine N-CH₂ (C2/C5) | The other pair of protons adjacent to the nitrogen, also appearing as a complex multiplet. |

| ~ 1.8 - 2.2 | m | 2H | Pyrrolidine CH₂ (C4) | These protons are on the carbon beta to the nitrogen and adjacent to the C3 stereocenter, resulting in a complex multiplet. |

| Variable (e.g., 1.5-3.0) | br s | 1H | Hydroxyl OH | The chemical shift of this proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It appears as a broad singlet and will exchange with D₂O. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, corresponding to the 9 chemically non-equivalent carbon atoms in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale & Key Insights |

| ~ 137.5 | Aromatic C -CH₂ | The quaternary aromatic carbon attached to the benzylic group. |

| ~ 132.5 | Aromatic C -Cl | The quaternary aromatic carbon bearing the chlorine atom; its chemical shift is significantly influenced by the halogen's electronegativity. |

| ~ 130.0 | Aromatic C H | The two aromatic methine carbons ortho to the benzyl group. |

| ~ 128.5 | Aromatic C H | The two aromatic methine carbons ortho to the chlorine atom. |

| ~ 69.0 | Pyrrolidine C H-OH (C3) | This carbon is significantly deshielded by the directly attached hydroxyl group, making it the most downfield signal in the aliphatic region. |

| ~ 60.0 | Benzylic Ar-C H₂-N | The benzylic carbon, shifted downfield by the adjacent aromatic ring and nitrogen atom. |

| ~ 58.0 - 55.0 | Pyrrolidine N-C H₂ (C2/C5) | The two carbons adjacent to the tertiary nitrogen atom. They may have slightly different chemical shifts due to the influence of the C3 substituent. |

| ~ 35.0 | Pyrrolidine C H₂ (C4) | The remaining aliphatic carbon of the pyrrolidine ring, appearing at the most upfield position. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the O-H, C-H, C=C, C-O, C-N, and C-Cl bonds.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Assignment & Interpretation |

| 3500 - 3200 | O-H Stretch (alcohol) | Strong, Broad | This broad absorption is highly characteristic of an alcohol group involved in intermolecular hydrogen bonding. Its presence is a key confirmation of the hydroxyl functionality. |

| 3100 - 3000 | C-H Stretch (aromatic) | Medium | These absorptions appear just above 3000 cm⁻¹ and are characteristic of sp² C-H bonds in the chlorophenyl ring. |

| 3000 - 2850 | C-H Stretch (aliphatic) | Medium | These bands correspond to the sp³ C-H bonds of the benzylic and pyrrolidine methylene groups. Data for the pyrrolidine ring shows characteristic CH bands in this region.[5] |

| ~ 1600, ~1490 | C=C Stretch (aromatic) | Medium | These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring, confirming the presence of the aromatic system. |

| ~ 1100 - 1050 | C-O Stretch (alcohol) | Strong | A strong, distinct peak in this region is indicative of the C-O stretching vibration of the secondary alcohol. |

| ~ 1200 - 1100 | C-N Stretch (amine) | Medium | The stretching vibration of the tertiary amine's C-N bonds within the pyrrolidine ring is expected in this region. |

| ~ 850 - 800 | C-H Bend (aromatic) | Strong | A strong out-of-plane bending vibration in this region is highly diagnostic for 1,4-disubstitution (para) on a benzene ring. |

| ~ 800 - 700 | C-Cl Stretch | Medium | The carbon-chlorine bond stretch typically appears in the fingerprint region and confirms the presence of the chloro-substituent. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its overall identity and connectivity.

Experimental Protocol: MS Data Acquisition

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique ideal for obtaining the molecular ion of polar molecules like this one.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum (ESI+)

The mass spectrum will confirm the molecular weight and show a characteristic fragmentation pattern dominated by the cleavage of the weakest bond.

| m/z Value (Predicted) | Assignment | Interpretation & Rationale |

| 212.08, 214.08 | [M+H]⁺ | The protonated molecular ion. The key confirmatory feature is the isotopic pattern of chlorine: a peak at m/z 212 (for ³⁵Cl) and a peak at m/z 214 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1. This is definitive proof of the presence of one chlorine atom. |

| 125.02, 127.02 | [C₇H₆Cl]⁺ | This fragment corresponds to the 4-chlorobenzyl cation. It is the most predicted and stable fragment, arising from the facile cleavage of the benzylic C-N bond. This is a classic fragmentation pathway for N-benzyl compounds. |

| 88.07 | [C₄H₁₀NO]⁺ | This fragment corresponds to the protonated pyrrolidin-3-ol ring after the loss of the chlorobenzyl group. The fragmentation of the parent 3-pyrrolidinol shows a related pattern.[6] |

digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontsize=9];parent [label="[M+H]⁺\nm/z = 212/214", fillcolor="#FBBC05", fontcolor="#202124"]; fragment1 [label="4-Chlorobenzyl Cation\n[C₇H₆Cl]⁺\nm/z = 125/127", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fragment2 [label="Pyrrolidin-3-ol\n[C₄H₉NO]\n(Neutral Loss)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

parent -> fragment1 [label="Benzylic Cleavage"]; parent -> fragment2 [style=dashed, arrowhead=none]; }

Caption: Predicted ESI-MS fragmentation of this compound.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous method for the structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the alcohol, tertiary amine, and the 1,4-disubstituted aromatic ring. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by benzylic cleavage, confirming the identity of the two major structural components. This predictive guide serves as a reliable benchmark for researchers synthesizing or utilizing this compound, ensuring high standards of quality and scientific rigor.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 415946-61-1 [chemicalbook.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-CHLOROBENZYL)PYRIDINE(4409-11-4) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Pyrrolidinol [webbook.nist.gov]

A Technical Guide to the Stereoisomers of 1-(4-Chlorobenzyl)pyrrolidin-3-ol: Synthesis, Separation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorobenzyl)pyrrolidin-3-ol is a substituted pyrrolidinol with a chiral center at the C3 position of the pyrrolidine ring, giving rise to two enantiomers, (R)- and (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol. The stereochemistry of this compound, and others in its class, is of critical importance in drug discovery and development, as different stereoisomers can exhibit markedly different pharmacological and toxicological profiles.[1][2] This in-depth technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structure, synthesis, stereoselective separation, and analytical characterization. The methodologies presented herein are grounded in established principles of stereochemistry and chiral analysis, offering valuable insights for researchers engaged in the synthesis and evaluation of chiral molecules.

Introduction: The Significance of Stereoisomerism in Drug Development

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[3] In the realm of pharmacology, the spatial arrangement of a drug molecule is a critical determinant of its biological activity.[4] This is because drug targets, such as enzymes and receptors, are themselves chiral environments, leading to stereoselective interactions.[1]

One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects.[1][3] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the profound impact of stereochemistry on drug safety and efficacy.[3] Consequently, the ability to synthesize, separate, and characterize individual stereoisomers is a fundamental requirement in modern drug development.[3][5]

The pyrrolidine ring is a prevalent scaffold in many biologically active compounds due to its ability to explore three-dimensional space and contribute to the molecule's stereochemistry.[6] For this compound, the chiral center at the C3 position dictates the existence of two enantiomers, the (R) and (S) forms. Understanding the distinct properties of these enantiomers is paramount for any drug development program involving this molecule.

Molecular Structure and Stereochemistry

This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C3). This gives rise to a pair of enantiomers, designated as (R)- and (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol according to the Cahn-Ingold-Prelog priority rules.

Figure 1: 2D structures of the (R) and (S) enantiomers of this compound.

The number of possible stereoisomers for a molecule can be estimated using the 2^n rule, where 'n' is the number of chiral centers.[7] In this case, with one chiral center, there are 2^1 = 2 possible stereoisomers (one pair of enantiomers).

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the N-alkylation of a suitable pyrrolidin-3-ol precursor with 4-chlorobenzyl chloride.

General Synthetic Scheme

A general, non-stereoselective synthesis will produce a racemic mixture of the (R) and (S) enantiomers.

Figure 2: General synthetic workflow for racemic this compound.

Enantioselective Synthesis

For the production of a single enantiomer, an enantioselective synthetic strategy is required. This can be achieved through several approaches:

-

Use of a Chiral Starting Material: Starting the synthesis with an enantiomerically pure precursor, such as (S)-pyrrolidin-3-ol or (R)-pyrrolidin-3-ol, will yield the corresponding enantiomer of the final product.[8]

-

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming step.

-

Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal.

The choice of synthetic strategy will depend on factors such as the availability of chiral starting materials, the desired enantiomeric purity, and scalability.

Separation of Stereoisomers

When a racemic mixture is synthesized, the separation of the individual enantiomers is a crucial step. Chiral chromatography is the most widely used and effective technique for this purpose.[9][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation.[5][]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[5][10]

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents should be optimized to achieve the desired resolution and retention times.

-

Sample Preparation: Dissolve the racemic this compound in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

-

Injection and Detection: Inject the sample onto the HPLC system. Detection is typically performed using a UV detector at a wavelength where the compound absorbs.

-

Data Analysis: The separated enantiomers will appear as two distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Table 1: Example Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Characterization of Stereoisomers

Once the enantiomers are separated, their absolute configuration and enantiomeric purity must be determined.

Chiroptical Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules.[9] It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric interactions, leading to distinguishable NMR signals for each enantiomer.[] This allows for the determination of enantiomeric purity.

Figure 3: Logical workflow for the synthesis, separation, and characterization of stereoisomers.

Pharmacological Implications

The pyrrolidine scaffold is a key structural motif in many pharmacologically active compounds, exhibiting a wide range of biological activities, including antibacterial and central nervous system effects.[6][12] The specific stereochemistry of substituted pyrrolidines can significantly influence their interaction with biological targets, leading to differences in efficacy and safety between enantiomers.[1][2] Therefore, a thorough investigation of the pharmacological properties of the individual (R)- and (S)-enantiomers of this compound is essential for any drug development program.

Conclusion

The stereoisomers of this compound represent a compelling case study in the importance of chirality in medicinal chemistry. A comprehensive understanding of their synthesis, separation, and characterization is fundamental for the rational design and development of new therapeutic agents. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working with this and other chiral molecules, emphasizing the critical role of stereochemistry in modern drug discovery.

References

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tutorchase.com [tutorchase.com]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 10. Chiral analysis - Wikipedia [en.wikipedia.org]

- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique structural and physicochemical properties have made it a focal point in the design and synthesis of a vast array of biologically active compounds. This technical guide provides a comprehensive exploration of the biological activities of substituted pyrrolidines, offering insights into their synthesis, mechanisms of action, and therapeutic potential.

The Pyrrolidine Core: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring's prevalence in FDA-approved drugs and clinical candidates is a testament to its versatility.[1] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[2] The presence of stereogenic centers in substituted pyrrolidines further contributes to this molecular diversity, enabling fine-tuning of pharmacological profiles.[3]

The pyrrolidine motif is a key component in a wide range of natural products, particularly alkaloids, which exhibit diverse pharmacological effects.[2] This natural precedent has inspired medicinal chemists to utilize the pyrrolidine scaffold as a foundational element in the design of novel therapeutic agents.

Diverse Biological Activities of Substituted Pyrrolidines

Substituted pyrrolidines have demonstrated a remarkable spectrum of biological activities, leading to their investigation in numerous therapeutic areas.

Anticancer Activity

A significant number of pyrrolidine derivatives have been synthesized and evaluated for their potential as anticancer agents.[4][5][6] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[7][8][9]

Targeting Apoptotic Pathways:

Certain pyrrolidine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7][10] For instance, some compounds trigger the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade.[7] Studies have demonstrated that specific substitutions on the pyrrolidine ring can significantly influence the pro-apoptotic activity of these compounds.[9] For example, halogen-substituted pyrrolidines have been found to be more active in inducing apoptosis.[9]

Modulation of the PI3K/Akt/mTOR Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several pyrrolidine-containing compounds have been identified as inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.

Signaling Pathway: Inhibition of PI3K/Akt/mTOR by a Pyrrolidine Derivative

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a substituted pyrrolidine.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidines | HeLa, MCF-7, HCT-116, HepG2 | 0.32 - 1.80 | [11] |

| Thiophene-dispiro-pyrrolidines | MCF-7, HeLa | 17 - 30 | [12] |

| Tetrazolopyrrolidine-triazoles | HeLa | 0.32 - 1.80 | [11] |

| Copper(II)-thiosemicarbazone-pyrrolidine complexes | SW480 | 0.99 | [9][13] |

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives.

Antiviral Activity

The pyrrolidine scaffold is a key structural feature in several antiviral drugs, particularly those targeting hepatitis C virus (HCV) and SARS-CoV-2.[1] These compounds often act by inhibiting viral proteases or other enzymes essential for viral replication.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antiviral potency of pyrrolidine-based compounds. For instance, modifications to the substituents on the pyrrolidine ring and the attached heteroaryl moieties have been shown to significantly impact their activity against SARS-CoV-2.[14]